molecular formula C5H7N3OS2 B181920 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE CAS No. 32331-11-6

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE

Cat. No.: B181920
CAS No.: 32331-11-6
M. Wt: 189.3 g/mol
InChI Key: GOVDUFODILYHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE typically involves the reaction of ethyl sulfide with appropriate triazine precursors under controlled conditions. One common method involves the condensation of ethyl sulfide with cyanothioacetamides in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl and aryl derivatives.

Scientific Research Applications

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties

Properties

CAS No.

32331-11-6

Molecular Formula

C5H7N3OS2

Molecular Weight

189.3 g/mol

IUPAC Name

6-ethylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C5H7N3OS2/c1-2-11-4-3(10)6-5(9)8-7-4/h2H2,1H3,(H2,6,8,9,10)

InChI Key

GOVDUFODILYHMW-UHFFFAOYSA-N

SMILES

CCSC1=NNC(=O)NC1=S

Isomeric SMILES

CCSC1=NNC(=O)N=C1S

Canonical SMILES

CCSC1=NNC(=O)NC1=S

Key on ui other cas no.

32331-11-6

Origin of Product

United States

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